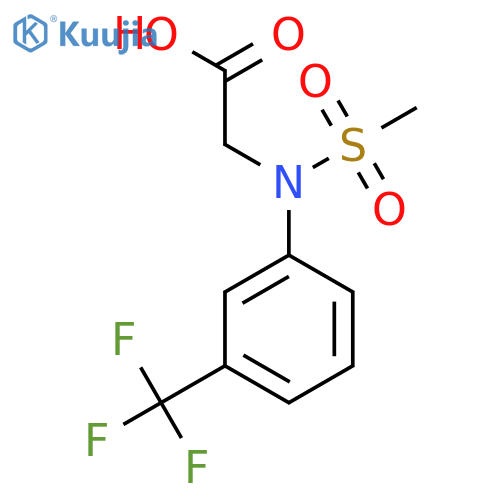

Cas no 392313-41-6 (N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)

N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine 化学的及び物理的性質

名前と識別子

-

- N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine

- CBMicro_011202

- SMSF0018023

- STK110960

- CB14314

- ST51015667

- glycine, N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-

- 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetic acid

- 2-{(methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}acetic acid

- N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine

-

- MDL: MFCD02220473

- インチ: 1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16)

- InChIKey: UEOALSFSFCUWIR-UHFFFAOYSA-N

- ほほえんだ: S(C)(N(CC(=O)O)C1C=CC=C(C(F)(F)F)C=1)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 429

- トポロジー分子極性表面積: 83.1

N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N235600-500mg |

N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine |

392313-41-6 | 500mg |

$ 235.00 | 2022-06-03 | ||

| TRC | N235600-2000mg |

N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine |

392313-41-6 | 2g |

$ 615.00 | 2022-06-03 | ||

| abcr | AB417724-1g |

N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine; . |

392313-41-6 | 1g |

€197.00 | 2025-02-13 | ||

| A2B Chem LLC | BA35830-500mg |

N-(Methylsulfonyl)-n-[3-(trifluoromethyl)phenyl]glycine |

392313-41-6 | >95% | 500mg |

$384.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398139-1g |

N-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)glycine |

392313-41-6 | 95% | 1g |

¥1620.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398139-5g |

N-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)glycine |

392313-41-6 | 95% | 5g |

¥4625.00 | 2024-05-15 | |

| abcr | AB417724-10g |

N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine; . |

392313-41-6 | 10g |

€749.00 | 2025-02-13 | ||

| TRC | N235600-1000mg |

N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine |

392313-41-6 | 1g |

$ 390.00 | 2022-06-03 | ||

| abcr | AB417724-500 mg |

N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine |

392313-41-6 | 500MG |

€165.80 | 2022-08-31 | ||

| abcr | AB417724-500mg |

N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine; . |

392313-41-6 | 500mg |

€173.00 | 2025-02-13 |

N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine 関連文献

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

5. Back matter

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycineに関する追加情報

Comprehensive Overview of N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine (CAS No. 392313-41-6)

N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine (CAS No. 392313-41-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a trifluoromethylphenyl group, which is known for enhancing metabolic stability and bioavailability, making it a valuable moiety in drug design. The methylsulfonyl group further contributes to its reactivity and potential applications in synthetic chemistry.

In recent years, the demand for fluorinated compounds like N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine has surged, driven by their widespread use in the development of small-molecule therapeutics and crop protection agents. Researchers are particularly interested in its role as an intermediate in the synthesis of targeted kinase inhibitors and anti-inflammatory agents, aligning with the growing focus on precision medicine and sustainable agriculture.

The compound’s CAS No. 392313-41-6 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its glycine derivative backbone also makes it a candidate for exploring peptide mimetics, a hot topic in drug discovery forums. Additionally, the trifluoromethyl group’s lipophilicity is often discussed in the context of improving blood-brain barrier penetration, a key challenge in CNS drug development.

From a synthetic chemistry perspective, N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine offers versatility in cross-coupling reactions and catalyzed transformations. Its stability under acidic conditions makes it suitable for solid-phase peptide synthesis (SPPS), a technique widely adopted in biotech hubs. Environmental considerations also play a role, as the compound’s low ecotoxicity profile aligns with green chemistry principles, a trending topic in regulatory discussions.

In analytical applications, 392313-41-6 is often characterized using LC-MS and NMR spectroscopy, with researchers emphasizing its distinct proton chemical shifts. These techniques are critical for quality control in GMP-compliant manufacturing, another area of high search volume. The compound’s crystalline form is also studied for co-crystallization potential, a strategy to enhance drug solubility—a frequent query in pharmaceutical forums.

Market trends indicate rising interest in custom synthesis of N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine, particularly from contract research organizations (CROs) serving the biopharma sector. Its patent landscape reveals applications in orphan drug formulations, tying into the broader discourse on rare disease therapeutics. As AI-driven molecular docking gains traction, this compound’s 3D conformation is increasingly modeled to predict protein-ligand interactions.

In summary, CAS No. 392313-41-6 represents a multifaceted tool for modern chemistry, bridging gaps between medicinal chemistry, material science, and process optimization. Its keyword-rich profile—from sulfonamide derivatives to fluorine chemistry—ensures visibility in both scientific literature and digital search ecosystems, making it a compound of enduring relevance.

392313-41-6 (N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine) 関連製品

- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)

- 720677-75-8(ethyl 4-3-(5-ethylfuran-2-yl)propanamidobenzoate)

- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)

- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)

- 5321-58-4(N-2-(pyrazin-2-yl)ethylacetamide)

- 1256824-06-2(4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)

- 1249778-76-4(methyl 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate)

- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 2172471-39-3(5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

- 1781826-13-8(4-bromo-3-fluoro-2-methoxybenzoic acid)